![molecular formula C19H21N5OS B5646539 2-anilino-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5646539.png)
2-anilino-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-pyrimidinecarboxamide
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Overview
Description
This compound is part of a class of cyclin-dependent kinase (CDK) inhibitors and is closely related to 2-anilino-4-(thiazol-5-yl)pyrimidines. These compounds have been extensively studied for their potential in cancer therapy due to their ability to interfere with cell cycle regulation (McIntyre et al., 2010).
Synthesis Analysis
The synthesis of such compounds involves rational design, with structure-activity relationships (SARs) guiding the synthesis process. Key steps often include the reaction of benzimidazole-substituted enaminones with arylguanidinium nitrates (Determann et al., 2012).
Molecular Structure Analysis
The molecular structure is typically confirmed through X-ray crystallography. An example includes the crystal structure of 2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine, a related compound, which helps in understanding the binding mode within the CDK2 ATP binding pocket (McIntyre et al., 2010).
Chemical Reactions and Properties
The chemical properties of these compounds are characterized by their interactions with various enzymes, particularly CDKs. They often exhibit nanomolar K(i) values against CDKs, indicating strong inhibitory activity (Wang et al., 2004).
Physical Properties Analysis
Physical properties like solubility, melting point, and stability can be inferred from similar compounds within the chemical series, although specific data for this compound is not directly available in the current literature.
Chemical Properties Analysis
These compounds are known for their potent inhibition of CDKs, and their chemical properties are often fine-tuned to enhance this activity. The structure-activity relationships play a crucial role in determining their efficacy as kinase inhibitors (Wang et al., 2004).
properties
IUPAC Name |
2-anilino-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-3-7-17-23-13(2)16(26-17)12-20-18(25)14-10-21-19(22-11-14)24-15-8-5-4-6-9-15/h4-6,8-11H,3,7,12H2,1-2H3,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALGNBHSQAGRJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)CNC(=O)C2=CN=C(N=C2)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-pyrimidinecarboxamide |
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